molecular formula C28H29N5O3 B2451922 5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105217-53-5

5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2451922
CAS RN: 1105217-53-5
M. Wt: 483.572
InChI Key: JOGQRAFXYLSWLF-UHFFFAOYSA-N
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Description

5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H29N5O3 and its molecular weight is 483.572. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Derivatives

  • A study by Patel et al. (2012) discusses the synthesis of thiazolidinone derivatives, which are structurally similar to the compound . These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, indicating the potential for antimicrobial research applications (Patel, Kumari, & Patel, 2012).

Structural Analysis and Conformation

  • Karthikeyan et al. (2010) explored the crystal structure of a related 2H-pyrazolo[4,3-c]pyridine derivative. This study provides insights into the molecular conformation, which is crucial for understanding the chemical behavior and potential applications of similar compounds (Karthikeyan, Mahesh, Sathiyanarayanan, Raghavaiah, & Rathore, 2010).

Tautomerism and Stability Analysis

  • Research by Gubaidullin et al. (2014) on a similar compound, 5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3-one, revealed its existence as a zwitterion, showing different stability in crystal and solution. This study could be relevant to understand the stability and transformation products of the compound (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Antiallergic Activity Research

  • A study by Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with structures similar to the compound , and evaluated them for antiallergic activity. This indicates potential applications in the development of antiallergic agents (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).

Synthesis of Novel Derivatives and Structure Analysis

properties

IUPAC Name

7-(4-phenacylpiperazine-1-carbonyl)-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-20(2)32-17-23(26-24(18-32)28(36)33(29-26)22-11-7-4-8-12-22)27(35)31-15-13-30(14-16-31)19-25(34)21-9-5-3-6-10-21/h3-12,17-18,20H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGQRAFXYLSWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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